molecular formula C9H16ClN3O B1377860 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride CAS No. 1375472-78-8

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Cat. No. B1377860
M. Wt: 217.69 g/mol
InChI Key: KDTIINHPQWAJHQ-UHFFFAOYSA-N
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Description

“1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is a compound with the molecular weight of 181.24 . The 1,3,4-Oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .


Synthesis Analysis

The synthesis of this compound involves the use of a N-benzoyloxy amine as an electrophilic aminating reagent, in combination with copper (II) acetate . The compound is synthesized diversely as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by an X-ray cocrystal structure . The InChI code for the compound is 1S/C9H15N3O/c1-2-7-11-8 (12-13-7)9 (10)5-3-4-6-9/h2-6,10H2,1H3 .


Chemical Reactions Analysis

The compound is part of the 1,2,4-oxadiazoles class of compounds, which have been synthesized as anti-infective agents . The reaction conditions vary, and in some cases, the presence of ZnCl2 inhibits the cyclization reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.24 and is a liquid at room temperature . The InChI key for the compound is IHIDOZUVHPHRDK-UHFFFAOYSA-N .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • This compound is a type of 1,2,4-oxadiazole , which is a class of heterocyclic compounds . These compounds often contain nitrogen and oxygen as heteroatoms in their structures .
    • The compound has a molecular weight of 163.61 and its IUPAC name is (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
  • Scientific Field: Medicinal Chemistry

    • 1,2,4-oxadiazoles, including the one you mentioned, have been synthesized as anti-infective agents . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
    • The compound’s potential for Structure-Activity Relationship (SAR), activity potential, and promising target for mode of action have been studied .
  • Scientific Field: Anti-Infective Agents

    • 1,2,4-oxadiazoles have been synthesized as anti-infective agents . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities . For example, the synthesis of 3- (4-susbstituted-aryl)-1,2,4-oxadiazolyl- N -acylhydrozone (18) has been reported to act against T. cruzi .
  • Scientific Field: Anti-Tuberculosis Agents

    • Against Mycobacterium tuberculosis, certain 1,2,4-oxadiazoles have been found to be effective . For instance, compound (43) was found to be most effective with MIC of 6.3 µg/mL among all other 1,2,4-oxadiazoles .
  • Scientific Field: Material Science

    • Oxadiazoles, including 1,2,4-oxadiazoles, are of considerable importance in different fields such as material science . They have been utilized as high energy molecules or energetic materials, ionic salts .
  • Scientific Field: Pharmaceutical Compounds

    • Oxadiazoles have been used as pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The compound and its class, 1,2,4-oxadiazoles, have potential for further refinement as anti-infective agents . The compound’s potential for SAR, activity potential, and promising target for mode of action make it a candidate for further study .

properties

IUPAC Name

1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTIINHPQWAJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2(CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

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